molecular formula C10H9NO2 B3259029 8-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 312753-44-9

8-Hydroxy-6-methylquinolin-2(1H)-one

Cat. No.: B3259029
CAS No.: 312753-44-9
M. Wt: 175.18 g/mol
InChI Key: GIUGLIISNBOAIB-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydroxyl group at the 8th position and a methyl group at the 6th position on the quinoline ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-6-methylquinolin-2(1H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

    Hydroxylation and Methylation: Specific hydroxylation and methylation steps can be introduced to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Processes: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific substitution reactions.

Major Products

    Quinone Derivatives: From oxidation reactions.

    Reduced Quinoline Compounds: From reduction reactions.

    Substituted Quinoline Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methylquinolin-2(1H)-one involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    6-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

8-Hydroxy-6-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-hydroxy-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUGLIISNBOAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)NC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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